molecular formula C17H17N3O3S B11214182 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(1-phenylethyl)acetamide

2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B11214182
M. Wt: 343.4 g/mol
InChI Key: RWVOMAOHMPMWHR-UHFFFAOYSA-N
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Description

2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with a phenylethylacetamide moiety. Benzothiadiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a sulfonamide and a chlorinated aromatic compound. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Phenylethylacetamide Moiety: The phenylethylacetamide group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the benzothiadiazine intermediate with a phenylethylamine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzothiadiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, diabetes, and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A closely related compound with similar biological activities.

    2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda~6~-benzo[d]isothiazol-3-one: Another benzothiadiazine derivative with distinct chemical properties.

    1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-ylamine: A thiadiazine derivative with different substitution patterns.

Uniqueness

2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylacetamide moiety contributes to its unique pharmacological profile, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H17N3O3S/c1-12(13-7-3-2-4-8-13)18-17(21)11-16-19-14-9-5-6-10-15(14)24(22,23)20-16/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

RWVOMAOHMPMWHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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